N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
2,2’-Bithiophene is an organic compound. It is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . X-ray crystallography shows that the two rings are coplanar .Chemical Reactions Analysis
The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV . The PBDTT-2T and PBDTT-TT achieved hole mobilities of 0.035 and 0.008 cm2 V−1 s−1 in top-contact/bottom-gate organic field-effect transistor devices .Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g·mol−1. It appears as colorless crystals and has a density of 1.44 g/cm3 . Its melting point is 31.1 °C (88.0 °F; 304.2 K) and boiling point is 260 °C (500 °F; 533 K) .Scientific Research Applications
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been studied for its potential applications in a variety of scientific fields. In the field of organic chemistry, this compound has been used in the synthesis of organic compounds, such as polymers and small molecules. In the field of materials science, this compound has been studied for its potential applications in the synthesis of nanomaterials and organic semiconductors. In the field of biochemistry, this compound has been studied for its potential applications in the synthesis of drugs and drug delivery systems.
Mechanism of Action
Target of Action
Compounds containing the 2,2’-bithiophene motif are often used in organic electronics due to their good electron transport properties .
Mode of Action
It’s known that 2,2’-bithiophene derivatives can be used as effective photo-electrocatalysts for the hydrogen evolution reaction . This suggests that the compound might interact with its targets to facilitate charge mobility, although the exact mechanism remains unknown.
Biochemical Pathways
It’s known that 2,2’-bithiophene derivatives can be involved in various types of cycloaddition and dihydroamination reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
2,2’-bithiophene is insoluble in water but soluble in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . This suggests that the compound might have similar properties.
Result of Action
Given its potential use in organic electronics, it’s possible that the compound could influence electron transport and charge mobility at the molecular level .
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in lab experiments include its high solubility in both aqueous and organic solvents, its low toxicity, and its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. The limitations of using this compound in lab experiments include its high cost and the fact that its mechanism of action is not yet fully understood.
Future Directions
For the study of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic chemistry, materials science, and biochemistry. Additionally, further research is needed to explore the potential uses of this compound in drug delivery systems and in the synthesis of nanomaterials and organic semiconductors. Additionally, further research is needed to explore the potential safety and toxicity of this compound in different biological systems.
Synthesis Methods
The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be accomplished using a variety of methods. The most common synthesis route involves the condensation of 2,2'-bithiophene-5-carboxaldehyde with ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate in the presence of a base catalyst. This reaction yields this compound as a white crystalline solid. Other methods for synthesizing this compound include the use of a palladium-catalyzed Heck reaction, the use of a Suzuki-Miyaura reaction, and the use of a Sonogashira reaction.
Properties
IUPAC Name |
4-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-9-13(21-17-16-9)14(18)15-7-6-10-4-5-12(20-10)11-3-2-8-19-11/h2-5,8H,6-7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULVGXYUACCGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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